molecular formula C11H20NO7+ B12827059 (E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium

(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium

Cat. No.: B12827059
M. Wt: 278.28 g/mol
InChI Key: HNSUOMBUJRUZHJ-UHMUWMDISA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium is a compound with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium typically involves a series of chemical reactions. One common method is the esterification of (E)-but-2-enedioic acid with [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid: Shares the same core structure but lacks the [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium group.

    [(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium: Similar in structure but without the (E)-but-2-enedioic acid component.

Uniqueness

(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual components. This makes it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C11H20NO7+

Molecular Weight

278.28 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium

InChI

InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/p+1/b;2-1+/t6-;/m0./s1

InChI Key

HNSUOMBUJRUZHJ-UHMUWMDISA-O

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.